molecular formula C28H28N2O4S2 B2726752 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-59-5

5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2726752
CAS No.: 1115373-59-5
M. Wt: 520.66
InChI Key: OEJHYRYSXDRELQ-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with amino, sulfonyl, and methanone groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

[3-amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-16-9-14-22(19(4)15-16)25(31)26-23(29)27(36(32,33)21-12-10-20(34-5)11-13-21)28(35-26)30-24-17(2)7-6-8-18(24)3/h6-15,30H,29H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJHYRYSXDRELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=C(C=CC=C3C)C)S(=O)(=O)C4=CC=C(C=C4)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves multiple steps, starting with the preparation of the thiophene ring. The reaction typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the amino, sulfonyl, and methanone groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a pure product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, industrial production would involve stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino and methanone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

This compound has been identified as a candidate for the development of novel therapeutic agents due to its ability to interact with biological targets.

  • Anticancer Activity : Preliminary studies suggest that compounds in this class exhibit significant antitumor properties. For instance, similar thiophene derivatives have shown high levels of antimitotic activity against various human tumor cell lines, indicating potential applications in cancer treatment . The mechanism often involves the inhibition of key cellular pathways critical for cancer cell proliferation.
  • Protein Arginine Methyltransferase Inhibition : The compound has been included in screening libraries for protein arginine methyltransferases, which are implicated in various diseases including cancer and cardiovascular disorders. Inhibition of these enzymes may lead to new therapeutic strategies for treating such conditions .

Material Science

Beyond medicinal applications, this compound may also find utility in material science:

  • Organic Electronics : Thiophene derivatives are known for their electronic properties. This compound could be explored as a material for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electron-donating characteristics can enhance device performance.
  • Sensors : The incorporation of sulfonyl groups can improve the sensitivity and selectivity of sensors based on conductive polymers. This could lead to advancements in chemical detection technologies.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Characterization : Research has focused on synthesizing thiophene derivatives with varying substituents to optimize their biological activity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to confirm structural integrity and purity .
  • Biological Evaluation : Compounds similar to 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine have undergone extensive testing against a panel of cancer cell lines as part of the National Cancer Institute’s protocols. Results from these evaluations often guide further modifications to enhance efficacy and reduce toxicity .

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with molecular targets in biological systems. The compound’s amino and sulfonyl groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with amino, sulfonyl, and methanone groups. Examples include:

  • 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring. This pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 5-(2,4-dimethylbenzoyl)-N2-(2,6-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiophene core substituted with various functional groups, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H26N2O3SC_{27}H_{26}N_{2}O_{3}S, and it features multiple aromatic rings, sulfonyl groups, and amino functionalities. The presence of these groups is critical for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
  • Receptor Modulation : The interactions with G protein-coupled receptors (GPCRs) are also significant. Compounds with similar structures have been reported to modulate GPCR signaling pathways, impacting processes such as cell growth and apoptosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiophene derivatives. For example:

  • A series of compounds based on thiophene structures demonstrated promising antiproliferative effects against melanoma and prostate cancer cells. The mechanism involved inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

In preliminary bioassays, structurally related compounds exhibited good inhibition against various pathogens. This suggests that the compound may possess antimicrobial properties that warrant further investigation .

Case Studies

  • Anticancer Studies : A study focused on the synthesis and biological evaluation of thiophene derivatives indicated that modifications in the substituents significantly influenced their anticancer activity. Compounds with methoxy and sulfonyl groups showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .
  • Enzyme Interaction Studies : Research into similar compounds revealed that they could act as competitive inhibitors for specific enzymes involved in cancer metabolism. This suggests a potential application for the compound in targeted cancer therapies .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityMechanism of Action
Compound AC27H26N2O3SAnticancerTubulin inhibition
Compound BC27H25ClN2O3SAntimicrobialEnzyme inhibition
This compoundC27H26N2O3SPotentially anticancer/antimicrobialGPCR modulation

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitutions and catalytic reductions. For example, nitro group reductions (e.g., using SnCl₂·2H₂O in ethanol under reflux) are critical for intermediate diamine formation, followed by sulfonylation and benzoylation steps . Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Reaction monitoring via TLC and spectroscopic validation (NMR, MS) ensures purity .

Q. How can structural characterization be systematically performed?

Use a combination of techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute configuration determination, especially for chiral centers .
  • FT-IR to identify functional groups (e.g., sulfonyl, carbonyl) .

Q. What experimental conditions ensure compound stability during storage and handling?

Store the compound in anhydrous, oxygen-free environments (argon atmosphere) at –20°C to prevent hydrolysis or oxidation. Use amber vials to avoid photodegradation. Stability tests under varying pH (e.g., 4–9) and temperatures (25–60°C) via HPLC monitoring can identify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in catalytic systems?

Studies on analogous thiophene derivatives suggest that electron-withdrawing groups (e.g., sulfonyl) enhance electrophilic substitution reactivity. Density functional theory (DFT) calculations can model transition states for key reactions (e.g., nucleophilic attacks at the thiophene core). Kinetic studies under varying catalyst loads (e.g., Pd/C for hydrogenation) reveal rate-limiting steps .

Q. How can environmental persistence and bioaccumulation potential be assessed?

Adopt the INCHEMBIOL framework:

  • Physical-chemical properties : Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
  • Biotic/abiotic degradation : Use OECD 301/307 guidelines to simulate aerobic/anaerobic biodegradation.
  • Ecotoxicology : Conduct acute toxicity assays on model organisms (e.g., Daphnia magna) to determine LC₅₀ values .

Q. How should contradictory data in literature be resolved?

Apply critical analysis frameworks:

  • Methodological triangulation : Compare results from independent techniques (e.g., HPLC vs. UV-Vis quantification).
  • Meta-analysis : Pool data from multiple studies to identify outliers or methodological biases (e.g., solvent polarity effects on reaction yields) .
  • Error propagation analysis : Quantify uncertainties in synthetic steps (e.g., temperature fluctuations during reflux) .

Q. What strategies evaluate its interactions with biological targets?

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for ligand-receptor interactions.
  • Cellular assays : Use fluorescence-based reporters to monitor intracellular uptake and sublocalization .

Q. How to design a robust theoretical framework for interdisciplinary studies?

Incorporate the quadripolar methodological model:

  • Theoretical pole : Link hypotheses to existing pharmacophore models or QSAR principles.
  • Epistemological pole : Define criteria for validating biological activity (e.g., IC₅₀ thresholds).
  • Technical pole : Standardize assays (e.g., MTT for cytotoxicity).
  • Morphological pole : Map structural analogs to activity trends .

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